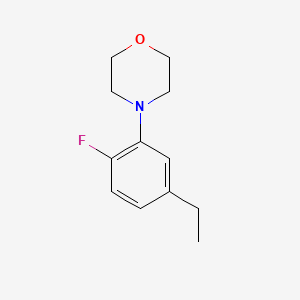

4-(5-Ethyl-2-fluorophenyl)morpholine

Description

4-(5-Ethyl-2-fluorophenyl)morpholine is a synthetic small molecule characterized by a morpholine ring substituted at the 4-position with a 5-ethyl-2-fluorophenyl group. The ethyl and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, influencing its solubility, target binding affinity, and metabolic stability.

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

4-(5-ethyl-2-fluorophenyl)morpholine |

InChI |

InChI=1S/C12H16FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

BWLWZOPOOJJUSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Anti-Trypanosomal Agents

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (Figure 29a, )

- Structure: Features a pyrazole core linked to a morpholine ring and a 4-phenoxyphenyl group.

- Activity: Exhibits potent anti-trypanosomal activity against T. b. rhodesiense (IC₅₀ = 1.0 µM) with cytotoxicity at 61.6 µM .

- Key Insights: The pyrazole ring is critical for activity; substitution with isoxazole reduces potency by 6-fold. The phenoxy group is essential; replacement with ethylene decreases efficacy by 9-fold. Compared to 4-(5-Ethyl-2-fluorophenyl)morpholine, the absence of fluorine and ethyl groups in this analog suggests that lipophilic substituents (e.g., ethyl) may enhance membrane permeability, while fluorine could improve metabolic stability.

1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine (Figure 29b, )

- Structure : Replaces morpholine with piperazine.

- Activity: Similar anti-trypanosomal potency (IC₅₀ = 1.1 µM) but higher cytotoxicity than morpholine-containing analogs .

- Key Insight : Morpholine’s oxygen atom may reduce basicity and improve selectivity compared to piperazine, highlighting the importance of heterocycle choice in toxicity profiles.

Morpholine-Containing Trisubstituted Pyrimidines ()

CID2992168 (4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)

- Structure : Pyrimidine core with morpholine, trifluoromethyl, and dimethoxyphenyl groups.

- Activity : Displays EP2 receptor potentiation, with morpholine outperforming piperidine or piperazine analogs .

- Key Insight : The morpholine ring’s electron-rich oxygen may enhance binding to EP2 receptors, suggesting that this compound’s morpholine moiety could similarly stabilize target interactions.

CID891729 (4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)

- Structure : Simplified analog of CID2992168 with a phenyl group.

- Activity : Retains EP2 potentiation, indicating tolerance for aromatic substituents .

- Comparison : The ethyl and fluorine groups in this compound may offer tunable steric and electronic effects compared to phenyl or trifluoromethyl groups.

Fluorophenyl-Morpholine Derivatives ()

2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide (Compound 5)

- Structure : Fluorophenyl group linked to morpholine via a carbonyl bridge.

- Synthesis : Highlights the feasibility of introducing fluorine and morpholine into aromatic systems .

- Key Insight : Fluorine’s position (meta to morpholine) in this derivative contrasts with this compound’s ortho-fluorine, which may alter dipole interactions and binding kinetics.

Piperidine vs. Morpholine in Benzamide Scaffolds ()

- 2-Piperidinyl Phenyl Benzamides : Para-fluorobenzamide (CID890517) shows EP2 potentiation, but replacing piperidine with morpholine (TG6–268) abolishes activity .

- Key Insight : Morpholine’s conformational rigidity or polarity may disrupt binding in certain scaffolds, emphasizing that its utility depends on the broader molecular context.

Data Table: Comparative Profiles of Key Compounds

| Compound | Core Structure | Key Substituents | Biological Activity | Cytotoxicity (µM) | Target |

|---|---|---|---|---|---|

| This compound | Phenyl-morpholine | 5-Ethyl, 2-Fluoro | Hypothetical (e.g., anti-parasitic) | N/A | Undetermined |

| 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine | Pyrazole-morpholine | 4-Phenoxyphenyl | IC₅₀ = 1.0 µM (anti-trypanosomal) | 61.6 | T. b. rhodesiense |

| CID2992168 | Pyrimidine-morpholine | 3,4-Dimethoxyphenyl, CF₃ | EP2 potentiation | Not reported | EP2 receptor |

| CID890517 | Benzamide-piperidine | Para-fluorophenyl | EP2 potentiation | Not reported | EP2 receptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.